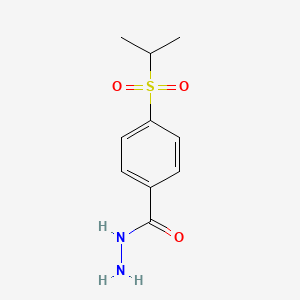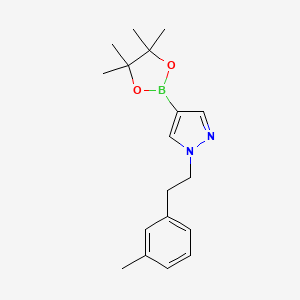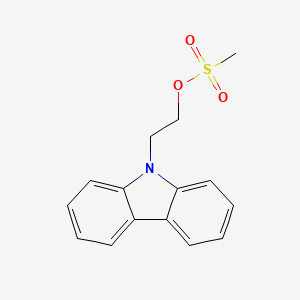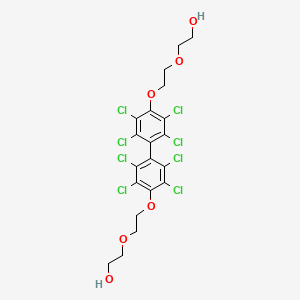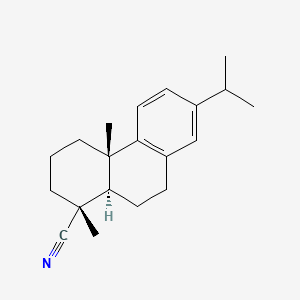
Dehydroabietonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydroabietylnitrile is an organic compound with the molecular formula C({20})H({27})N. It is derived from dehydroabietic acid, a diterpene resin acid found in rosin. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: Dehydroabietylnitrile can be synthesized through the reaction of dehydroabietylamine with a suitable nitrile-forming reagent. One common method involves the dehydration of dehydroabietylamine using reagents such as thionyl chloride (SOCl({2})) or phosphorus oxychloride (POCl({3})). The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of dehydroabietylnitrile may involve large-scale dehydration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, to optimize yield and purity.
化学反应分析
Types of Reactions: Dehydroabietylnitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert dehydroabietylnitrile to dehydroabietylamine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO({3})) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH({4})) are typical reducing agents.
Substitution: Reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of dehydroabietic acid derivatives.
Reduction: Formation of dehydroabietylamine.
Substitution: Formation of various substituted dehydroabietylnitrile derivatives.
科学研究应用
Dehydroabietylnitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of dehydroabietylnitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, its antimicrobial properties may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes.
相似化合物的比较
Dehydroabietylnitrile can be compared with other similar compounds, such as:
Dehydroabietic acid: Both compounds share a common structural backbone but differ in their functional groups.
Dehydroabietylamine: This compound is a reduced form of dehydroabietylnitrile and exhibits different chemical properties.
Nitrile-containing compounds: Dehydroabietylnitrile is unique due to its diterpene structure, which distinguishes it from other nitrile-containing compounds like benzonitrile or acetonitrile.
属性
CAS 编号 |
31148-95-5 |
|---|---|
分子式 |
C20H27N |
分子量 |
281.4 g/mol |
IUPAC 名称 |
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbonitrile |
InChI |
InChI=1S/C20H27N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11H2,1-4H3/t18-,19-,20+/m0/s1 |
InChI 键 |
KSODEYYYINEFHT-SLFFLAALSA-N |
手性 SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C#N)C |
规范 SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


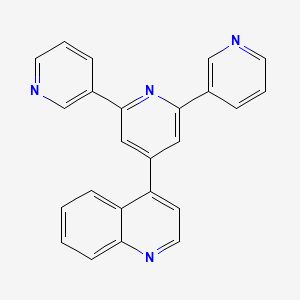

![(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine](/img/structure/B13731271.png)
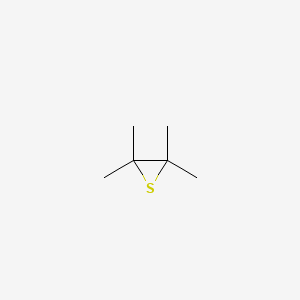
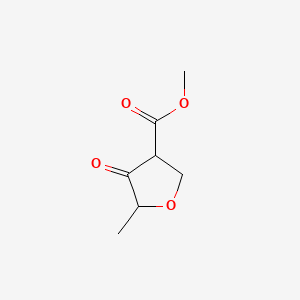
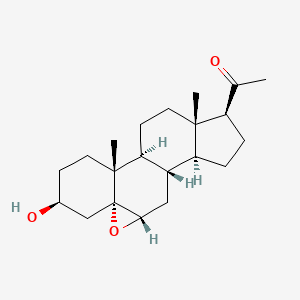
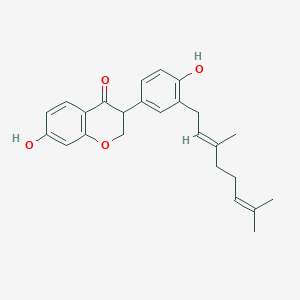
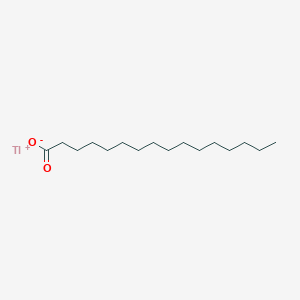
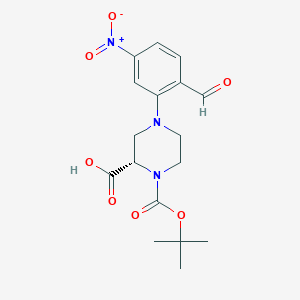
![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
